molecular formula C12H13NS B1225012 4,6,8-Trimethyl-quinoline-2-thiol CAS No. 568570-16-1

4,6,8-Trimethyl-quinoline-2-thiol

Cat. No.: B1225012
CAS No.: 568570-16-1
M. Wt: 203.31 g/mol
InChI Key: GZLWESBHRVYTQR-UHFFFAOYSA-N
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Description

4,6,8-Trimethyl-quinoline-2-thiol is an organic compound with the molecular formula C₁₂H₁₃NS and a molecular weight of 203.3 g/mol . It is a derivative of quinoline, characterized by the presence of three methyl groups at positions 4, 6, and 8, and a thiol group at position 2. This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6,8-Trimethyl-quinoline-2-thiol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4,6,8-Trimethyl-quinoline-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide bond or sulfonic acid derivatives. Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: The compound can be reduced to form the corresponding quinoline derivative without the thiol group. Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: The thiol group can undergo nucleophilic substitution reactions to form various derivatives. Common reagents include alkyl halides (R-X) and acyl chlorides (RCOCl).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Alkyl halides (R-X), acyl chlorides (RCOCl)

Major Products Formed

    Oxidation: Disulfide derivatives, sulfonic acid derivatives

    Reduction: Quinoline derivatives without the thiol group

    Substitution: Various alkylated or acylated quinoline derivatives

Scientific Research Applications

4,6,8-Trimethyl-quinoline-2-thiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6,8-Trimethyl-quinoline-2-thiol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

4,6,8-Trimethyl-quinoline-2-thiol can be compared with other quinoline derivatives:

    Quinoline: The parent compound, which lacks the methyl and thiol groups. It is less reactive and has different chemical properties.

    2-Methylquinoline: A simpler derivative with only one methyl group. It has different reactivity and applications.

    8-Hydroxyquinoline: A derivative with a hydroxyl group instead of a thiol group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4,6,8-trimethyl-1H-quinoline-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NS/c1-7-4-9(3)12-10(5-7)8(2)6-11(14)13-12/h4-6H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZLWESBHRVYTQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=S)N2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90368686
Record name 4,6,8-Trimethyl-quinoline-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

568570-16-1
Record name 4,6,8-Trimethyl-quinoline-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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